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Compound of Interest

Compound Name: 6H05

Cat. No.: B560153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for downloading and visualizing the cryo-

electron microscopy structure of the human dihydrolipoamide succinyltransferase (E2)

component of the alpha-ketoglutarate dehydrogenase complex, available under the Protein

Data Bank (PDB) accession code 6H05. Understanding the three-dimensional structure of this

complex is crucial for research into its function and for the development of targeted

therapeutics.

Introduction
The PDB entry 6H05 provides the atomic coordinates of the E2 component of the human

alpha-ketoglutarate dehydrogenase complex, resolved at 2.9 Å.[1] This enzyme plays a critical

role in the Krebs cycle, and its dysfunction is implicated in several diseases. The structural

information contained within the 6H05 entry is, therefore, a valuable resource for

pharmacological targeting.[1] This document outlines the necessary steps to access and

visualize this structure using common molecular graphics software.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the PDB entry 6H05.

[1]
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Parameter Value

Resolution (Å) 2.9

Total Structure Weight (kDa) 45.54

Atom Count 1,856

Modeled Residue Count 236

Deposited Residue Count 426

Experimental Protocols
Protocol 1: Downloading the PDB Structure
This protocol describes how to download the atomic coordinate file for PDB entry 6H05 from

the RCSB PDB database.

Materials:

A computer with an internet connection.

A web browser.

Procedure:

Navigate to the RCSB PDB website: Open a web browser and go to --INVALID-LINK--.

Search for the PDB entry: In the search bar at the top of the page, enter "6H05" and press

Enter or click the search icon.

Access the structure summary page: You will be directed to the main page for PDB entry

6H05. This page contains a wealth of information about the structure.

Download the PDB file: On the right-hand side of the page, you will see a "Download Files"

button. Click on this button and select "PDB Format" from the dropdown menu.

Save the file: Your browser will prompt you to save the file. Save the file, which will be

named 6h05.pdb, to a location of your choice on your computer.
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Protocol 2: Visualizing the PDB Structure with UCSF
ChimeraX
This protocol provides a general workflow for visualizing the downloaded 6H05 structure using

UCSF ChimeraX, a powerful and widely used molecular visualization program. Similar

principles apply to other visualization software such as PyMOL or VMD.

Materials:

A computer with UCSF ChimeraX installed. (Downloadable from: --INVALID-LINK--)

The downloaded 6h05.pdb file.

Procedure:

Launch UCSF ChimeraX.

Open the PDB file:

Go to "File" > "Open..." in the main menu.

Navigate to the location where you saved the 6h05.pdb file, select it, and click "Open".

Alternatively, you can drag and drop the 6h05.pdb file directly into the ChimeraX window.

Initial Visualization: The 6H05 structure will be displayed in the main graphics window. By

default, it is often shown in a simple "ribbon" representation.

Basic Manipulations:

Rotate: Click and drag with the left mouse button.

Translate (Move): Click and drag with the middle mouse button (or hold the Shift key and

use the left mouse button).

Zoom: Use the scroll wheel or right-click and drag vertically.

Changing Representation:
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To get a more detailed view, you can change the representation. For example, to show the

structure as a surface:

In the command line at the bottom of the ChimeraX window, type: surface and press

Enter.

To revert to the ribbon representation, type: cartoon and press Enter.

Coloring the Structure:

You can color the structure in various ways. For instance, to color by secondary structure

(alpha-helices and beta-sheets):

Type the command: color bysecondary

To color by chain, if there are multiple chains:

Type the command: color bychain

Focusing on Specific Residues: To highlight a specific residue, for example, residue 100:

Type the command: select :100

To display this residue in a different style, for example, as sticks:

Type the command: style sel stick

To color the selected residue red:

Type the command: color sel red

Saving an Image:

Once you have a desired view, go to "File" > "Save..."

Choose a file name and select an image format (e.g., PNG, JPEG).

Adjust the image quality settings as needed and click "Save".
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Workflow Diagram
The following diagram illustrates the overall workflow for downloading and visualizing the PDB

structure 6H05.

Data Acquisition Visualization

Start Navigate to
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Save High-Resolution
Image End

Click to download full resolution via product page

Workflow for downloading and visualizing PDB structure 6H05.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b560153?utm_src=pdf-body
https://www.benchchem.com/product/b560153?utm_src=pdf-body-img
https://www.benchchem.com/product/b560153?utm_src=pdf-body
https://www.benchchem.com/product/b560153?utm_src=pdf-custom-synthesis
https://www.rcsb.org/structure/6H05
https://www.benchchem.com/product/b560153#how-to-download-and-visualize-pdb-structure-6h05
https://www.benchchem.com/product/b560153#how-to-download-and-visualize-pdb-structure-6h05
https://www.benchchem.com/product/b560153#how-to-download-and-visualize-pdb-structure-6h05
https://www.benchchem.com/product/b560153#how-to-download-and-visualize-pdb-structure-6h05
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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